Sodium 4-((trifluoromethyl)thio)benzenesulfinate
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Overview
Description
Sodium 4-((trifluoromethyl)thio)benzenesulfinate is an organosulfur compound with the molecular formula C7H4F3NaO2S. It is a sodium salt of benzenesulfinic acid, where the benzene ring is substituted with a trifluoromethylthio group at the para position. This compound is known for its unique chemical properties and is used in various synthetic applications, particularly in the field of organosulfur chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-((trifluoromethyl)thio)benzenesulfinate typically involves the reaction of 4-(trifluoromethyl)benzenesulfinic acid with a sodium base. One common method is to react 4-(trifluoromethyl)benzenesulfinic acid with sodium hydroxide in an aqueous medium, followed by crystallization to obtain the sodium salt .
Industrial Production Methods
Industrial production methods for sodium sulfinates, including this compound, often involve large-scale reactions using similar principles as laboratory synthesis. The process may include the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((trifluoromethyl)thio)benzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted benzenesulfinates
Scientific Research Applications
Sodium 4-((trifluoromethyl)thio)benzenesulfinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-((trifluoromethyl)thio)benzenesulfinate involves its ability to act as a sulfonylating or sulfenylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonyl or sulfenyl derivatives. This reactivity is crucial for its applications in synthetic chemistry and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 4-((trifluoromethyl)thio)benzenesulfinate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable reagent for introducing trifluoromethylthio groups into target molecules, a feature not commonly found in other sodium sulfinates .
Properties
Molecular Formula |
C7H4F3NaO2S2 |
---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
sodium;4-(trifluoromethylsulfanyl)benzenesulfinate |
InChI |
InChI=1S/C7H5F3O2S2.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI Key |
QJYKDGPPKTYDQJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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